molecular formula C4H9ClFNO2 B594003 3-FLUOR-L-ALANIN-METHYLESTER, HYDROCHLORID CAS No. 136581-49-2

3-FLUOR-L-ALANIN-METHYLESTER, HYDROCHLORID

Katalognummer: B594003
CAS-Nummer: 136581-49-2
Molekulargewicht: 157.569
InChI-Schlüssel: ONWXGBSDBSSAKZ-DFWYDOINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-L-alanine methyl ester, hydrochloride is a chemical compound with the molecular formula C₄H₉ClFNO₂ and a molecular weight of 157.57 g/mol . It is a derivative of L-alanine, where a fluorine atom is substituted at the third position of the alanine molecule, and the carboxyl group is esterified with methanol. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-L-alanine methyl ester, hydrochloride is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for the synthesis of various fluorinated compounds. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is used in the development of diagnostic agents and therapeutic drugs. Additionally, it finds applications in the industry for the synthesis of specialty chemicals and materials .

Vorbereitungsmethoden

The synthesis of 3-Fluoro-L-alanine methyl ester, hydrochloride can be achieved through several methods. One common synthetic route involves the stereospecific radiofluorination of (2S,4R)-N-tert-butoxycarbonyl-4-(p-toluenesulfonyloxy) proline methyl ester at 110°C. This reaction yields diastereomerically pure cis-[18F]4-FPro, which can then be hydrolyzed to obtain the final product. Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which is compatible with both natural and synthetic amino acids .

Analyse Chemischer Reaktionen

3-Fluoro-L-alanine methyl ester, hydrochloride undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 3-Fluoro-L-alanine methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong electrostatic interactions with target molecules, altering their stability, affinity, and bioavailability. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-L-alanine methyl ester, hydrochloride can be compared with other similar compounds such as:

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE involves the conversion of L-alanine to 3-fluoro-L-alanine, followed by esterification with methanol to form 3-fluoro-L-alanine methyl ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-alanine", "Hydrogen fluoride", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of L-alanine to 3-fluoro-L-alanine using hydrogen fluoride", "Step 2: Esterification of 3-fluoro-L-alanine with methanol using sodium hydroxide as a catalyst", "Step 3: Addition of hydrochloric acid to 3-fluoro-L-alanine methyl ester to form 3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE" ] }

CAS-Nummer

136581-49-2

Molekularformel

C4H9ClFNO2

Molekulargewicht

157.569

IUPAC-Name

methyl (2R)-2-amino-3-fluoropropanoate;hydrochloride

InChI

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1

InChI-Schlüssel

ONWXGBSDBSSAKZ-DFWYDOINSA-N

SMILES

COC(=O)C(CF)N.Cl

Synonyme

3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.